1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901263-65-8
Cat. No.: VC7208308
Molecular Formula: C22H13BrFN3
Molecular Weight: 418.269
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901263-65-8 |
|---|---|
| Molecular Formula | C22H13BrFN3 |
| Molecular Weight | 418.269 |
| IUPAC Name | 1-(4-bromophenyl)-8-fluoro-3-phenylpyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C22H13BrFN3/c23-15-6-9-17(10-7-15)27-22-18-12-16(24)8-11-20(18)25-13-19(22)21(26-27)14-4-2-1-3-5-14/h1-13H |
| Standard InChI Key | ZYTHLEFUXPIWMY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br |
Introduction
Structural and Chemical Identity
Molecular Architecture
The molecular formula of 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is C₂₂H₁₃BrFN₃, with a molar mass of 418.27 g/mol. Its IUPAC name delineates the substitution pattern: a bromophenyl group at position 1, fluorine at position 8, and a phenyl group at position 3 of the pyrazolo[4,3-c]quinoline scaffold. The stereoelectronic effects of these substituents—particularly the electron-withdrawing bromine and fluorine atoms—influence reactivity, solubility, and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| CAS Number | 901263-65-8 |
| Molecular Formula | C₂₂H₁₃BrFN₃ |
| Molecular Weight | 418.27 g/mol |
| SMILES Notation | C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Br |
| Solubility | Not experimentally determined |
Synthetic Methodologies
Multicomponent Reactions (MCRs)
Pyrazoloquinolines are frequently synthesized via MCRs due to their efficiency and atom economy. A plausible route for 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves cyclocondensation of substituted anilines, aldehydes, and hydrazines. For instance, Li et al. demonstrated that triethylammonium thiolates react with hydrazines under metal-free conditions to form pyrazolo[3,4-c]quinolines via sequential C–S and C–N bond cleavage . Adapting this method, the bromophenyl and fluorine substituents could be introduced via appropriately functionalized precursors.
Pfitzinger Reaction Adaptations
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pfitzinger Reaction | Isatin, 4-bromoacetophenone, H₂SO₄ | 60–75% | |
| Bicyclization Cascade | Triethylammonium thiolates, hydrazines | 70–85% |
Challenges in Synthesis
The steric bulk of the bromophenyl and phenyl groups complicates regioselective cyclization, often necessitating high-dilution conditions. Additionally, the electron-deficient fluorine atom may retard electrophilic substitution, requiring activating groups or transition metal catalysts .
Future Directions and Research Gaps
Despite its promising scaffold, 1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline lacks empirical biological data. Priority research areas include:
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Pharmacokinetic Studies: Assessing oral bioavailability and plasma half-life.
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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Structure-Activity Relationships (SAR): Modifying substituents to optimize potency and selectivity.
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